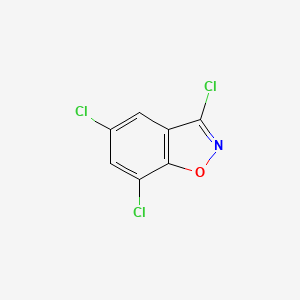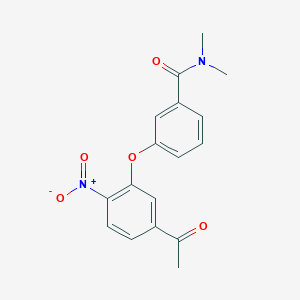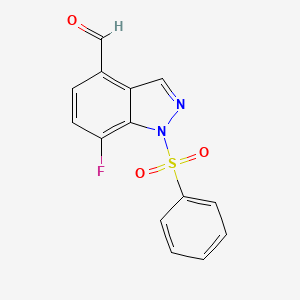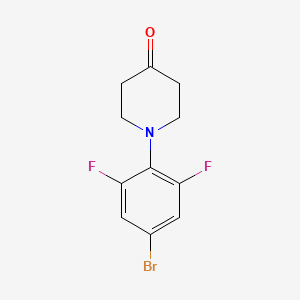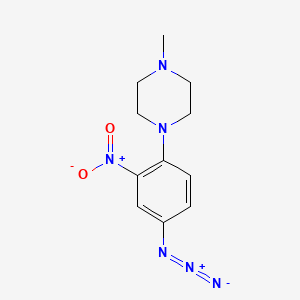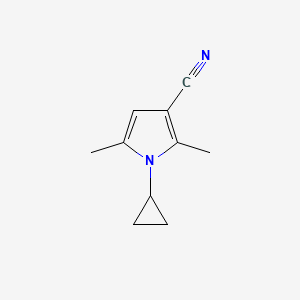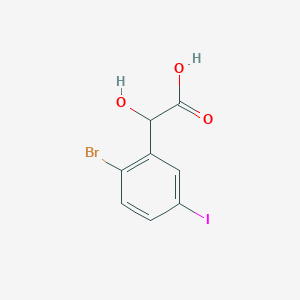![molecular formula C14H10Cl2N4O2 B13695716 4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one is an organic compound with a complex structure that includes a pyridinone core, substituted with chloro and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chloro atoms .
科学的研究の応用
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chloro substituents play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester: Shares the triazole and chloro substituents but differs in the core structure.
Pyrimidine, 4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxy-: Similar in structure but with a pyrimidine core instead of pyridinone.
Uniqueness
4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
特性
分子式 |
C14H10Cl2N4O2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10Cl2N4O2/c1-22-12-6-17-14(21)5-10(12)9-4-8(15)2-3-11(9)20-7-13(16)18-19-20/h2-7H,1H3,(H,17,21) |
InChIキー |
VCCBXIRSNXUBQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)N3C=C(N=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)

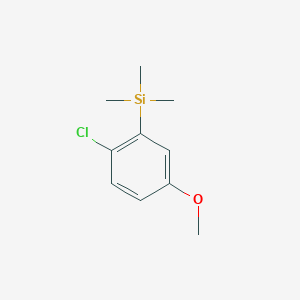
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
